Compound Description: CL 218872 is a triazolopyridazine derivative investigated as a potential anxiolytic agent. [] Its purification, identification, and characterization, including analytical data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, have been reported. [] Further research revealed its high affinity for the benzodiazepine binding site of human GABAA receptors containing α1, α2, α3, or α5 subunits. Interestingly, it acts as a partial agonist at the α2 and α3 subtypes and essentially as an antagonist at the α1 and α5 subtypes. [] This unique pharmacological profile translates to anxiolytic-like activity in rodent models without significant sedation, even at high occupancy levels. []
Compound Description: CMTP is a synthesized compound with its structure confirmed by single crystal X-ray diffraction. [] It exhibits antioxidant activity, which was investigated through molecular docking studies. []
Relevance: CMTP belongs to the same chemical class as 8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine, both containing the [, , ]triazolo[4,3-b]pyridazine core. The structural variations arise from the substituents at the 3 and 6 positions of the pyridazine ring. CMTP possesses a chloro group at the 6-position and a (4-methylphenoxy)methyl substituent at the 3-position, differing from the target compound's methyl and trifluoromethyl groups at the corresponding positions. Despite these differences, their shared core structure highlights their relationship within the broader class of triazolopyridazines.
Compound Description: TPA023 is a triazolopyridazine compound with high affinity for GABAA receptors containing α1, α2, α3, or α5 subunits. [] It demonstrates a unique pharmacological profile as a partial agonist at α2/α3 subtypes and an antagonist at α1/α5 subtypes. [, ] Preclinical studies highlight its potential as a non-sedating anxiolytic due to its selective efficacy for α2/α3 GABAA receptors, differentiating it from traditional benzodiazepines. [, ]
Compound Description: This compound, a 6-Methyl-7H,8H,9H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8-one derivative, was investigated as a potential inhibitor of the adenosine A1 receptor. [] Structural analysis via single-crystal X-ray diffraction and spectroscopic techniques confirmed its structure. [] Computational studies, including molecular docking and dynamics simulations, further explored its interaction with the adenosine A1 receptor. []
Compound Description: PF-04254644 is a potent inhibitor of the receptor tyrosine kinase c-Met, demonstrating high selectivity for c-Met. [] While promising as a potential anticancer agent, it was discovered to be a pan-phosphodiesterase inhibitor. This broad off-target activity led to undesirable cardiovascular effects in rats, ultimately halting its preclinical development. []
Compound Description: This compound's crystal structure has been determined and reported in the literature. []
Compound Description: MTTT is a triazolo-triazepinethione derivative demonstrating effective corrosion inhibition properties for carbon steel in phosphoric acid solutions. [] Electrochemical studies, including Tafel polarization and electrochemical impedance spectroscopy, confirmed its inhibitory action. []
Compound Description: These compounds are a series of formycin A analogs containing the 1,2,4-triazolo[4,3-b]pyridazine core with a β-D-ribofuranosyl group attached at the 3-position. [] These compounds were synthesized and tested for antitumor and antiviral activity, but they did not exhibit significant effects. []
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives
Compound Description: This series of compounds features a benzamide or sulfonamide group linked to the phenyl ring, which is further attached to the 1,2,4-triazolo[4,3-b]pyridazine core at the 3-position. [] Preliminary antimicrobial activities have been evaluated for these compounds. []
Compound Description: This series of compounds, designed using BI-2536 as a lead, targets the bromodomain-containing protein 4 (BRD4). [] Specifically, compound 15h showed strong BRD4-BD1 inhibitory activity and effectively suppressed MV4-11 cell proliferation. [] Additionally, 15h induced apoptosis, G0/G1 cell cycle arrest, and downregulated c-Myc expression in MV4-11 leukemia cells, indicating potential as a therapeutic agent. []
6-Substituted phenyl-5-cyano-3-methyl-2-phenacylhydrazino-3,4-dihydropyrimidin-4-ones & Related Pyrimidines
Compound Description: This group encompasses various pyrimidine derivatives, including 6-substituted phenyl-5-cyano-3-methyl-2-phenacylhydrazino-3,4-dihydropyrimidin-4-ones (4a-e), as well as 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimidino[2,1-c][1,2,4]triazin-8-ones. [] These compounds were tested for antimicrobial and anticancer activities. []
Compound Description: This series of triazolopyridazinone derivatives was designed and synthesized for potential herbicidal activity. [, ] Quantitative structure-activity relationship (QSAR) studies revealed a correlation between the compound's molecular hydrophobicity (LogP) and their ability to inhibit chlorophyll synthesis and growth in the aquatic plant Spirodela polyrhiza. [, ]
Compound Description: This triazolopyridazine derivative was synthesized and characterized to investigate its nucleophilic substitution reactions and lipophilicity. []
Compound Description: This compound, a triazolo-triazepine derivative, features a seven-membered triazepine ring in a boat conformation. [] The structure is stabilized by intermolecular C—H⋯N hydrogen bonds and C—H⋯π-ring interactions, as shown by crystallographic studies. []
Compound Description: This series of compounds involves a triazolobenzodiazepine core with a substituted 2,4-dithiabiureto group attached at the 8-position. []
Compound Description: This collection of compounds represents a series of 6-substituted-[1,2,4]triazolo[4,3-b]pyridazine derivatives designed as potential antihypertensive agents. [] Despite the structural variations introduced at the 3-position of the pyridazine ring, these compounds did not exhibit significant hypotensive or antihypertensive effects. []
Compound Description: This compound, also a triazolo-triazepine derivative, exhibits a boat conformation of its triazepine ring, as shown by its crystal structure. [] The structure is stabilized by C—H⋯O hydrogen bonds. []
6-Aryl-1,2,4-triazolo[4,3-b]pyridazines
Compound Description: This broad category encompasses a range of 1,2,4-triazolo[4,3-b]pyridazines where an aryl group substituent is present at the 6-position. [] A novel, efficient synthetic method for these compounds has been reported. []
1,2,4-Triazolo[4,3-b][1,2,4]triazole Derivatives
Compound Description: This series focuses on 1,2,4-triazolo[4,3-b][1,2,4]triazole derivatives, exploring their synthesis, structure, and reactivity. [] Notably, the structure of the unusual inner salt of 2-methyl-3-methylthio-6-phenyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazolium hydroxide was determined using X-ray crystallography. []
6-Chloro-1,2,4-triazolo[4,3-b]pyrido[2,3-d]- and [3,2-d]pyridazines
Compound Description: This category includes 6-chloro-1,2,4-triazolo[4,3-b]pyrido[2,3-d]pyridazine and 6-chloro-1,2,4-triazolo[4,3-b]pyrido[3,2-d]pyridazine. [] These compounds were synthesized and their structures were determined, highlighting the diversity possible within the triazolopyridazine family. []
Compound Description: This series of compounds explores [, , ]triazole[4,3-b][1,2,4,5]tetrazine derivatives, focusing on their synthesis and anticancer activity. [] Among them, compound 4g exhibited promising activity against the HT-29 human colon carcinoma cell line. []
Compound Description: This category represents a novel class of trifluoromethylated pyridazines, incorporating either a thiazolidine or a 1,2,4-triazole ring fused to the pyridazine core. []
Compound Description: This compound, a triazolo-triazepine derivative, is formed through the condensation reaction of 3,4-diamino-1,2,4-triazole with ethyl acetoacetate. []
Compound Description: This triazolo-triazepine compound possesses a seven-membered triazepinyl ring in a boat conformation, with three propargyl substituents attached. []
Compound Description: This compound is characterized by its micellar structure in the crystal form, with two long dodecyl chains attached to the triazepinone ring. []
Compound Description: These two isomeric compounds, (1) and (2), are partially hydrogenated triazolopyridazines. [, ] They differ in their bonding at the N5 position and the conformation of the pyridazine ring. [, ]
Compound Description: Compound 12 is a potent and selective tankyrase inhibitor. Its design was based on structure-based optimization of the starting hit compound NNL (3). [] Crystallographic analysis revealed that it functions as an NAD isostere. []
C9- and C2-Substituted Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines
Compound Description: This series represents an exploration of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives as potential A2A and A3 adenosine receptor antagonists. []
Compound Description: This group of compounds represents a novel series of heterocyclic systems combining indole, 1,2,4-triazole, pyridazine, and quinoxaline rings. []
Compound Description: TPA123 is another triazolopyridazine compound designed to interact with GABAA receptors. It displays weak partial agonist activity at α1, α2, α3, and α5 subtypes. [, ] Although preclinical data suggested potential as a non-sedating anxiolytic, TPA123 showed some abuse liability in baboons, unlike TPA023. [, ]
Overview
8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazole derivatives. Its structure features a pyridazine ring fused with a triazole moiety, which is significant for its biological activity and potential applications in medicinal chemistry. The compound is characterized by the presence of a methyl group and a trifluoromethyl group, which enhance its lipophilicity and biological interactions.
Source
The compound can be sourced from various chemical suppliers and research laboratories specializing in pharmaceutical intermediates and fine chemicals. It is often used in research settings for its potential pharmacological properties.
Classification
Chemical Class: Heterocyclic compounds
Sub-class: Triazoles
Functional Groups: Trifluoromethyl, methyl
Synthesis Analysis
Methods
The synthesis of 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions, including cyclization processes that form the triazole and pyridazine rings. Common methods include:
Cyclization Reactions: Utilizing precursors that contain both the triazole and pyridazine functionalities.
Substitution Reactions: Introducing the trifluoromethyl group through electrophilic fluorination or using trifluoromethylating agents.
Methylation: Employing methylating agents such as dimethyl sulfate or methyl iodide to introduce the methyl group at the desired position.
Technical Details
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Molecular Structure Analysis
Structure
The molecular formula for 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is C8H7F3N4. The structure can be represented as follows:
Core Structure: A fused triazole-pyridazine ring system.
Substituents: A methyl group at position 8 and a trifluoromethyl group at position 6.
Data
Molecular Weight: 216.16 g/mol
CAS Number: Not explicitly listed in the sources but can be referenced from chemical databases.
Chemical Reactions Analysis
Reactions
The compound can participate in various chemical reactions typical for heterocycles:
Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack under strong basic conditions.
Electrophilic Aromatic Substitution: The aromatic nature of the pyridazine allows for electrophilic substitution reactions.
Reduction Reactions: The triazole ring can be reduced under specific conditions to modify its reactivity.
Technical Details
Reactions should be conducted under inert atmospheres to prevent moisture or oxygen interference, which can lead to decomposition or undesired side reactions.
Mechanism of Action
Process
The mechanism of action for 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is not fully elucidated but is believed to involve:
Interaction with Biological Targets: The compound may interact with enzymes or receptors due to its structural features.
Inhibition Mechanisms: It may act as an inhibitor in biochemical pathways relevant to disease processes.
Data
Further pharmacological studies are necessary to clarify its specific mechanisms and potential therapeutic targets.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a crystalline solid.
Solubility: Soluble in organic solvents; limited solubility in water.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
Boiling Point: Not specified; requires further investigation for precise values.
Relevant Data or Analyses
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are essential for confirming the identity and purity of the synthesized compound.
Applications
Scientific Uses
8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine has potential applications in:
Medicinal Chemistry: As a lead compound in drug discovery targeting various diseases.
Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity.
Material Science: Exploration in developing new materials with unique properties derived from its molecular structure.
Continued research into this compound may reveal additional applications across different scientific fields.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.